2-(Ethylamino)-1-phenylethanol hydrochloride
CAS No.:
Cat. No.: VC15978920
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClNO |
|---|---|
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | 2-(ethylamino)-1-phenylethanol;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO.ClH/c1-2-11-8-10(12)9-6-4-3-5-7-9;/h3-7,10-12H,2,8H2,1H3;1H |
| Standard InChI Key | ANMGVADXQFMWQV-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC(C1=CC=CC=C1)O.Cl |
Introduction
Chemical and Physicochemical Properties
Structural Characteristics
2-(Ethylamino)-1-phenylethanol hydrochloride consists of a phenylethanol backbone substituted with an ethylamino group at the second carbon, protonated as a hydrochloride salt. The compound’s exact mass is 201.092 g/mol, with a polar surface area (PSA) of 32.26 Ų and a calculated partition coefficient (LogP) of 2.52 . These properties suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.693 g/mol |
| Exact Mass | 201.092 g/mol |
| PSA | 32.26 Ų |
| LogP | 2.52 |
| HS Code | 2922199090 |
Stereochemical Considerations
The compound’s chiral centers at C1 (phenylethanol) and C2 (ethylamino) confer stereoselective bioactivity. Patents describe microbial resolution methods using Staphylococcus or Rhodococcus species to isolate (R)-enantiomers, which exhibit higher affinity for β3-adrenergic receptors . For instance, enantiomeric excess (ee) exceeding 98% has been achieved via asymmetric reduction of 2-aminoacetophenone derivatives using Rhodococcus erythropolis .
Synthesis and Manufacturing
Reductive Amination Route
A widely cited synthesis involves reductive amination of (S)-2-amino-1-phenylethanol with acetaldehyde, followed by borohydride reduction :
Step 1:
Step 2:
Reaction Conditions :
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Solvent: Ethanol
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Temperature: 0°C (Steps 1–2)
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Workup: Aqueous NaOH quench, ethyl acetate extraction, silica gel chromatography (THF/EtOH/NH₄OH = 20:1:1)
Biocatalytic Asymmetric Synthesis
Patent EP0924193A1 discloses a microbial resolution process for producing (R)-enantiomers :
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Substrate: Racemic 2-amino-1-phenylethanol
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Biocatalyst: Candida boidinii cells
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Reaction: Stereoselective oxidation of (S)-enantiomer to 2-aminoacetophenone, leaving (R)-enantiomer intact (ee > 99%) .
Pharmacological and Industrial Applications
Industrial Use and Regulatory Status
Classified under HS Code 2922199090, the compound falls under "amino-alcohols, their ethers, esters, and salts" . Regulatory notes include:
Future Research Directions
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Stereoselective Pharmacokinetics: Comparative studies on (R)- vs. (S)-enantiomer absorption and metabolism.
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Formulation Optimization: Development of prodrugs to enhance oral bioavailability.
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Toxicological Profiling: Chronic toxicity assays in preclinical models.
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